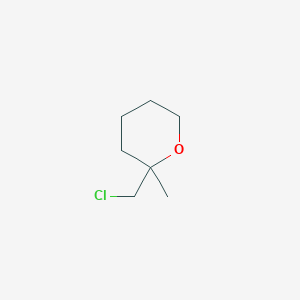
2-(Chloromethyl)-2-methyloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-2-methyloxane is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers. This compound is characterized by the presence of a chloromethyl group and a methyl group attached to the oxane ring. It is a versatile intermediate used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-methyloxane can be achieved through several methods. One common approach involves the reaction of 2-methyloxirane with hydrogen chloride in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.
Another method involves the chloromethylation of 2-methyloxane using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride. This reaction is carried out under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and yield. The use of continuous flow technology also minimizes the formation of by-products and reduces the overall production cost.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-2-methyloxane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols. For example, the reaction with an amine can yield a corresponding amine derivative.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Amines, ethers, and thioethers.
Oxidation Reactions: Oxides and alcohols.
Reduction Reactions: Methyl derivatives.
Applications De Recherche Scientifique
2-(Chloromethyl)-2-methyloxane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals, polymers, and resins.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-2-methyloxane involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an alkylating agent. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromomethyl)-2-methyloxane: Similar in structure but with a bromomethyl group instead of a chloromethyl group.
2-(Hydroxymethyl)-2-methyloxane: Contains a hydroxymethyl group instead of a chloromethyl group.
2-(Methoxymethyl)-2-methyloxane: Features a methoxymethyl group in place of the chloromethyl group.
Uniqueness
2-(Chloromethyl)-2-methyloxane is unique due to its specific reactivity profile. The chloromethyl group provides a balance between reactivity and stability, making it a versatile intermediate for various chemical transformations. In comparison, the bromomethyl derivative is more reactive but less stable, while the hydroxymethyl and methoxymethyl derivatives are less reactive but more stable.
Propriétés
Formule moléculaire |
C7H13ClO |
|---|---|
Poids moléculaire |
148.63 g/mol |
Nom IUPAC |
2-(chloromethyl)-2-methyloxane |
InChI |
InChI=1S/C7H13ClO/c1-7(6-8)4-2-3-5-9-7/h2-6H2,1H3 |
Clé InChI |
VZWJQJRUBPSQBR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCO1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]](/img/structure/B13239539.png)
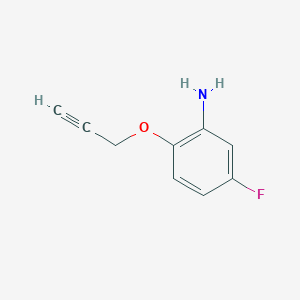
![2-{[(2-Methylpropyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13239554.png)
![2-[(3-Methyloxetan-3-yl)methoxy]acetic acid](/img/structure/B13239566.png)
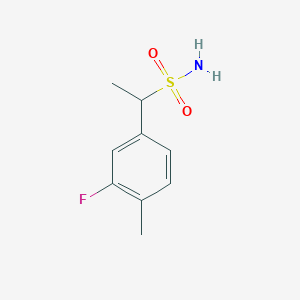
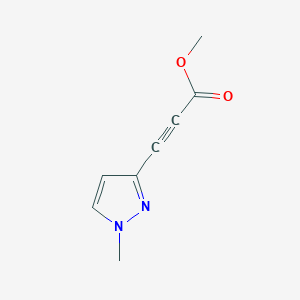
![1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.4]octane](/img/structure/B13239572.png)
![1-[1-(Aminomethyl)cyclopropyl]-3-methylbut-2-en-1-one](/img/structure/B13239592.png)

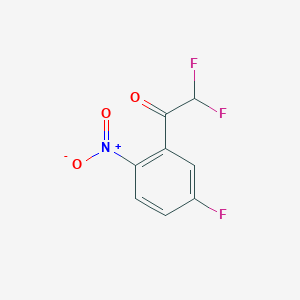
![4-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B13239609.png)
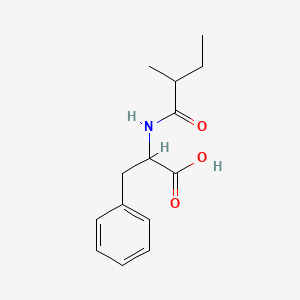
![3-Methyl-1-azaspiro[4.5]decan-2-one](/img/structure/B13239627.png)
![(Butan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13239633.png)
